2,4-Difluoro-3-methoxybenzoyl chloride 2,4-Difluoro-3-methoxybenzoyl chloride
Brand Name: Vulcanchem
CAS No.: 221221-11-0
VCID: VC5898295
InChI: InChI=1S/C8H5ClF2O2/c1-13-7-5(10)3-2-4(6(7)11)8(9)12/h2-3H,1H3
SMILES: COC1=C(C=CC(=C1F)C(=O)Cl)F
Molecular Formula: C8H5ClF2O2
Molecular Weight: 206.57

2,4-Difluoro-3-methoxybenzoyl chloride

CAS No.: 221221-11-0

Cat. No.: VC5898295

Molecular Formula: C8H5ClF2O2

Molecular Weight: 206.57

* For research use only. Not for human or veterinary use.

2,4-Difluoro-3-methoxybenzoyl chloride - 221221-11-0

Specification

CAS No. 221221-11-0
Molecular Formula C8H5ClF2O2
Molecular Weight 206.57
IUPAC Name 2,4-difluoro-3-methoxybenzoyl chloride
Standard InChI InChI=1S/C8H5ClF2O2/c1-13-7-5(10)3-2-4(6(7)11)8(9)12/h2-3H,1H3
Standard InChI Key MCYMWQNLWOAEMH-UHFFFAOYSA-N
SMILES COC1=C(C=CC(=C1F)C(=O)Cl)F

Introduction

Chemical Identity and Structural Characteristics

Molecular Identity

2,4-Difluoro-3-methoxybenzoyl chloride is systematically named based on the International Union of Pure and Applied Chemistry (IUPAC) nomenclature. Key identifiers include:

PropertyValueSource
CAS Number221221-11-0
Molecular FormulaC8H5ClF2O2\text{C}_8\text{H}_5\text{ClF}_2\text{O}_2
Exact Mass205.994614 g/mol
Synonyms2,4-Difluoro-m-anisoyl chloride, GVR BF DF CO1

The compound’s structure consists of a benzoyl chloride backbone substituted with fluorine atoms at the 2- and 4-positions and a methoxy group at the 3-position. The electron-withdrawing nature of fluorine enhances the electrophilicity of the carbonyl carbon, facilitating reactions with nucleophiles such as amines and alcohols .

Physical and Chemical Properties

Thermodynamic Parameters

The compound’s physicochemical profile is critical for industrial handling and reaction optimization:

PropertyValueSource
Density1.4±0.1g/cm31.4 \pm 0.1 \, \text{g/cm}^3
Boiling Point238.7±35.0C238.7 \pm 35.0^\circ \text{C}
Flash Point101.6±15.1C101.6 \pm 15.1^\circ \text{C}
Vapor Pressure0.0±0.5mmHg(25C)0.0 \pm 0.5 \, \text{mmHg} \, (25^\circ \text{C})
LogP (Partition Coefficient)2.16

Reactivity and Stability

As an acyl chloride, 2,4-difluoro-3-methoxybenzoyl chloride is moisture-sensitive, undergoing hydrolysis to form the corresponding carboxylic acid. Stability studies indicate that storage under inert atmospheres (e.g., nitrogen or argon) at 20C-20^\circ \text{C} minimizes decomposition .

Synthesis and Industrial Production

Purification and Quality Control

Post-synthesis purification typically involves reduced-pressure distillation or recrystallization. Gas chromatography (GC) analysis of the final product confirms purity levels exceeding 99% in industrial batches .

Applications in Pharmaceutical and Chemical Industries

Role as a Synthetic Intermediate

Fluorinated benzoyl chlorides are pivotal in constructing active pharmaceutical ingredients (APIs). For example:

  • Antibiotics: Acylation of β-lactam nuclei.

  • Anticancer Agents: Functionalization of kinase inhibitors.

The methoxy and fluorine substituents in 2,4-difluoro-3-methoxybenzoyl chloride enhance metabolic stability and bioavailability in drug candidates, though specific applications require further publication .

Material Science Applications

The compound’s electron-deficient aromatic system makes it a candidate for synthesizing liquid crystals or polymers with tailored dielectric properties.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator